3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline involves several steps. The starting materials typically include 3,5-dimethylphenol, 2-chloroethylamine hydrochloride, and 4-methoxyaniline. The synthetic route generally involves the following steps:
Etherification: 3,5-dimethylphenol reacts with 2-chloroethylamine hydrochloride to form 2-(3,5-dimethylphenoxy)ethylamine.
Chemical Reactions Analysis
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline is primarily used in proteomics research. It is utilized as a reagent for studying protein interactions and modifications. Its applications extend to various fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein functions and interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline include:
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylthioaniline: Features a methylthio group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific functional groups, which can affect their reactivity and applications.
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-8-13(2)10-15(9-12)21-7-6-19-14-4-5-17(20-3)16(18)11-14/h4-5,8-11,19H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMELDTLSHNSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC(=C(C=C2)OC)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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